molecular formula C19H17NO6 B557791 Fmoc-L-aspartic acid CAS No. 119062-05-4

Fmoc-L-aspartic acid

Cat. No. B557791
M. Wt: 355.3 g/mol
InChI Key: KSDTXRUIZMTBNV-INIZCTEOSA-N
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Description

Fmoc-L-aspartic acid, also known as Fmoc-Asp(OtBu)-OH or Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid . It is used in solid phase peptide synthesis . The Fmoc group is rapidly removed by base .


Synthesis Analysis

Fmoc-L-aspartic acid is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis . A paper titled “Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups” discusses an alternative approach to address this longstanding challenge of peptide synthesis by utilizing cyanosulfurylides to mask carboxylic acids by a stable C–C bond .


Molecular Structure Analysis

The topological features of Fmoc-L-aspartic acid were investigated using the Multiwfn program and AIMAll software for the electronic structure, covalent and non-covalent weak interactions predictions by electron localization function (ELF), localized orbital locator (LOL), reduced density gradient (RDG) studies and atoms in molecules (AIM) .


Chemical Reactions Analysis

Fmoc-L-aspartic acid is involved in complex chemical reactions during peptide synthesis. These include deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .


Physical And Chemical Properties Analysis

Fmoc-L-aspartic acid has a molecular weight of 411.45 g/mol . It is a powder form and its optical activity is [α]20/D −24±2°, c = 1% in DMF . It has a melting point of 148-150 °C (dec.) .

Scientific Research Applications

1. Self-Assembly and Nanoarchitecture Design

Fmoc-L-aspartic acid demonstrates intriguing properties in self-assembly and nanoarchitecture design. It is observed to form rod-like structures under various conditions, contributing to the development of novel nanoarchitectures potentially useful in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

2. Biocompatibility in Ophthalmology

The biocompatibility of peptide hydrogels containing Fmoc-L-aspartic acid was evaluated for potential applications in ophthalmology. This research suggests its suitability as an implantable drug delivery system for treating ocular anterior segment diseases such as glaucoma and keratopathy (Liang et al., 2010).

3. Photocaging in Peptide Synthesis

Fmoc-L-aspartic acid is useful in the synthesis of photocaged peptides, which are significant in the study of peptides and proteins at side chain carboxylic groups. This application is crucial for the controlled release and activation of biological molecules in research (Tang et al., 2015).

4. Peptide Synthesis and Aspartimide Prevention

In peptide synthesis, Fmoc-L-aspartic acid is used to minimize aspartimide formation, a common challenge in the synthesis of certain peptides. This application enhances the efficiency and accuracy of peptide synthesis (Behrendt et al., 2016).

5. Enantioseparation in Analytical Chemistry

Fmoc-L-aspartic acid is employed in micellar capillary electrophoresis for enantioseparation of amino acids, offering a method to distinguish between different forms of amino acids in complex samples like rice wine (Miao et al., 2017).

6. Synthesis of Functionalized Pyrroles

Fmoc-L-aspartic acid is instrumental in the synthesis of functionalized pyrroles, contributing to advancements in organic chemistry and the development of new compounds with potential applications in various fields (Lemrová et al., 2022).

7. Synthesis of Nonnatural Amino Acids

It aids in the synthesis of 1,2,4-oxadiazole-containing nonnatural amino acids, which are crucial in combinatorial synthesis and drug development (Hamze et al., 2003).

8. Biocatalysis in Peptide Gel Particles

Fmoc-L-aspartic acid contributes to the creation of peptide gel microparticles for biocatalysis, a process critical in biotechnological applications such as enzyme immobilization (Scott et al., 2013).

9. Total Synthesis of Halicylindramide A

Its use in the total synthesis of halicylindramide A, a compound of interest in medicinal chemistry, showcases its versatility in complex peptide synthesis (Seo & Lim, 2009).

10. Synthesis of Cyclized Peptides

Fmoc-L-aspartic acid is vital in the synthesis of cyclized peptides, which have applications in vaccine development and protein-protein interaction studies (Brugghe et al., 2009).

Safety And Hazards

Fmoc-L-aspartic acid should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use personal protective equipment and ensure adequate ventilation .

Future Directions

There are ongoing efforts to improve the synthesis of Fmoc-L-aspartic acid and other peptides. For instance, a computational tool named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood that a peptide will be successfully synthesized based on its amino acid sequence . This could help in identifying problematic sequences and mitigating issues they may present, ensuring the reliable use of peptide reagents in various contexts .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDTXRUIZMTBNV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427054
Record name Fmoc-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-aspartic acid

CAS RN

119062-05-4
Record name Fmoc-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
S Ahmed, K Kaur - Chemical biology & drug design, 2009 - Wiley Online Library
… The β 3 -backbone is prepared from N α -Fmoc-l-aspartic acid α-allyl ester, the β 2 -backbone from N α -Alloc-N β -Fmoc-l-diaminopropionic acid and the α-peptide backbone from N α -…
Number of citations: 23 onlinelibrary.wiley.com
S Ahmed, R Beleid, T Sprules, K Kaur - Organic Letters, 2007 - ACS Publications
… The backbone of β 3 -peptide 1 was prepared from orthogonally protected l-aspartic acid, N α -Fmoc-l-aspartic acid α-allyl ester, using BOP with HOBt on rink amide MBHA resin (…
Number of citations: 17 pubs.acs.org
FMF CHEN, NLEO BENOITON - International journal of peptide …, 1992 - Wiley Online Library
N‐Alkoxycarbonylaminodicarboxylic acids were reacted in dichloromethane with N‐ethyl‐N′‐(dimethylaminopropyl)carbodiimide hydrochloride, and with methyl chloroformate in the …
Number of citations: 7 onlinelibrary.wiley.com
S Ahmed, T Sprules, K Kaur - Peptide Science, 2014 - Wiley Online Library
… The swelled resin was reacted with a solution of Fmoc-l-aspartic acid α-allyl ester (118.6 mg, 3 equiv) and DIPEA (210 µL, 12 equiv) in dry CH 2 Cl 2 for 2 h. The resin was capped by …
Number of citations: 6 onlinelibrary.wiley.com
BK Yoo, MAJ Miah, ES Lee, K Han - Biological and Pharmaceutical …, 2006 - jstage.jst.go.jp
… resin ester), N-Fmoc-L-aspartic acid-4-benzyl ester, piperidine, and 9-fluorenyl methyl chloroformate were purchased from Sigma and used as obtained. N-Fmoc-L-aspartic acid-4-t-…
Number of citations: 18 www.jstage.jst.go.jp
BK Yoo, MA Jalil Miah, ES Lee, K Han - Archives of pharmacal research, 2005 - Springer
… mmol/g), protected benzyI-L-aspartic acid (Fmoc-L-aspartic acid-4-benzyl ester (2)), piperidine, … Protected L-aspartic acid (N-Fmoc-L-aspartic acid-4-tbutyl ester (3)) was purchased from …
Number of citations: 3 link.springer.com
AI Song, TM Rana - Bioconjugate chemistry, 1997 - ACS Publications
… In this paper, we have synthesized an amino acid analog, [p-(N-α-Fmoc-l-aspartic acid-β-amido)benzyl]-EDTA tetra-tert-butyl ester (9). We report here a new selective protection scheme …
Number of citations: 8 pubs.acs.org
J Martinez, JC Tolle, M Bodanszky - The Journal of Organic …, 1979 - ACS Publications
… Attempted Preparation of FMOC-L-aspartic Acid a-(2,4,5-Trichlorophenyl Ester). A sample (2.23 g) of L-aspartic acid u-benzyl ester (Bachem) was suspended in a 10% solution of …
Number of citations: 61 pubs.acs.org
N Gour, B Koshti, S Naskar, V Kshtriya, H Narode - 2021 - chemrxiv.org
We report the self-assembled structure formed by Fmoc protected charge single amino acid Fmoc-L-glutamic acid 5-tert-butyl ester (Fmoc-Glu(OtBu)-OH), Fmoc-L-aspartic acid 4-tert-…
Number of citations: 2 chemrxiv.org
Y Sun, H Zhao, I Boussouar, F Zhang, D Tian… - Sensors and Actuators B …, 2015 - Elsevier
… addition of N-Fmoc-d-aspartic acid (A), Ag NPs upon addition of N-Fmoc-l-aspartic acid (B). … N-Fmoc-d-aspartic acid and N-Fmoc-l-aspartic acid differ primarily on size distribution of Ag …
Number of citations: 24 www.sciencedirect.com

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